molecular formula C5H9F2NO2S B12958840 (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride

Cat. No.: B12958840
M. Wt: 185.19 g/mol
InChI Key: WFRSBUMHNNHUSL-UHFFFAOYSA-N
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Description

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring and a methanesulfonyl fluoride group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of the methanesulfonyl fluoride group. One common method includes the reaction of 3-fluoropyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonates, and sulfonyl azides.

    Oxidation: Production of sulfonic acids and sulfonyl chlorides.

    Reduction: Generation of sulfonamides and sulfides.

Scientific Research Applications

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoropyrrolidin-3-yl)methanesulfonyl fluoride is unique due to its combination of a fluorinated pyrrolidine ring and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C5H9F2NO2S

Molecular Weight

185.19 g/mol

IUPAC Name

(3-fluoropyrrolidin-3-yl)methanesulfonyl fluoride

InChI

InChI=1S/C5H9F2NO2S/c6-5(1-2-8-3-5)4-11(7,9)10/h8H,1-4H2

InChI Key

WFRSBUMHNNHUSL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CS(=O)(=O)F)F

Origin of Product

United States

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